![molecular formula C10H11F2NO5S B14369840 Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-49-4](/img/structure/B14369840.png)
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a sulfonyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzene ring substituted with the difluoromethoxy group. This can be achieved through electrophilic aromatic substitution reactions where the benzene ring is treated with difluoromethoxy reagents under specific conditions . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid . Finally, the carbamate ester is formed by reacting the sulfonylated benzene derivative with ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring can be replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and carbamate groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while hydrolysis of the carbamate ester produces the corresponding amine and carboxylic acid .
Scientific Research Applications
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl and carbamate groups can modify the activity of enzymes and proteins . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate can be compared with other similar compounds, such as:
Ethyl [2-(trifluoromethoxy)benzene-1-sulfonyl]carbamate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions with biological molecules.
Ethyl [2-(methoxy)benzene-1-sulfonyl]carbamate: The methoxy group in this compound is less electronegative than the difluoromethoxy group, leading to different chemical properties and biological activities.
Ethyl [2-(chloromethoxy)benzene-1-sulfonyl]carbamate: The chloromethoxy group introduces different steric and electronic effects compared to the difluoromethoxy group.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Properties
CAS No. |
90096-49-4 |
|---|---|
Molecular Formula |
C10H11F2NO5S |
Molecular Weight |
295.26 g/mol |
IUPAC Name |
ethyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H11F2NO5S/c1-2-17-10(14)13-19(15,16)8-6-4-3-5-7(8)18-9(11)12/h3-6,9H,2H2,1H3,(H,13,14) |
InChI Key |
XIBDNJWEIRTXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
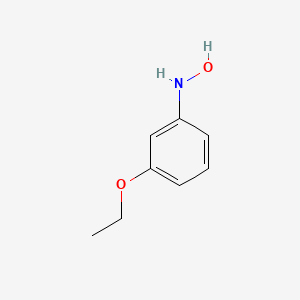
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
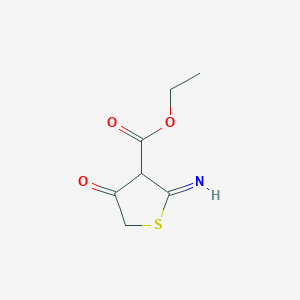
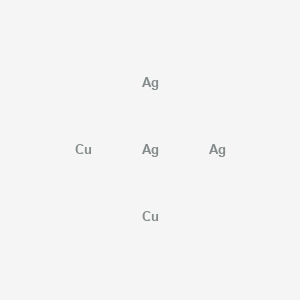

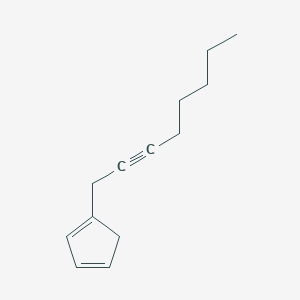
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
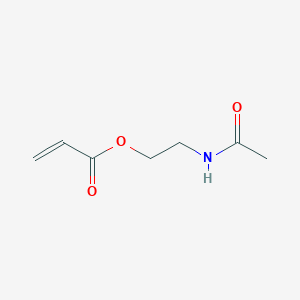
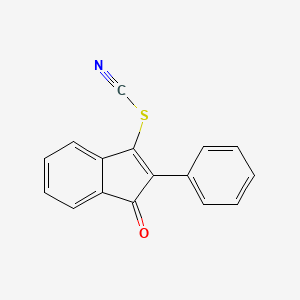
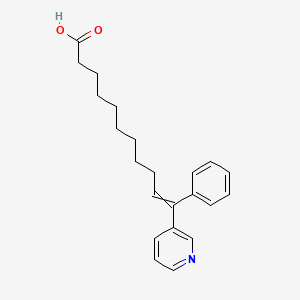
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
